molecular formula C7H12N2O2 B13094460 Methyl 2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylate CAS No. 226247-00-3

Methyl 2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylate

Cat. No.: B13094460
CAS No.: 226247-00-3
M. Wt: 156.18 g/mol
InChI Key: DQBNBFWGRZJQLR-UHFFFAOYSA-N
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Description

Methyl2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylate is a heterocyclic compound with a pyrimidine ring structure. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylate typically involves the condensation of diamines with carbonyl compounds, imino ethers, amidines, or nitriles. One common method is the Biginelli reaction, which involves the reaction of β-ketoesters, aromatic aldehydes, and urea or thiourea in the presence of an acid catalyst under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can yield partially or fully reduced pyrimidine derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidine derivatives.

Scientific Research Applications

Methyl2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s effects on cellular pathways, such as the NF-kB inflammatory pathway, have been observed in studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological applications make it a valuable compound in scientific research.

Biological Activity

Methyl 2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylate, also known by its CAS number 96702-03-3, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activities, including antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and data tables.

The molecular formula of this compound is C6H10N2O2C_6H_{10}N_2O_2 with a molecular weight of 142.16 g/mol. The compound is characterized by the following properties:

PropertyValue
Molecular Weight142.16 g/mol
SolubilityVery soluble in water
Log P (Octanol-Water)-0.79 to -2.36
Bioavailability Score0.55
GI AbsorptionHigh

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against these pathogens .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus32
A. flavus64
A. niger64

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. Notably, it has shown activity against various cancer cell lines such as MDA-MB453 and MCF-7. The compound's IC50 values were reported as follows:

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)
MDA-MB45329.1
MCF-715.3
A54912.0

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its antioxidant activity. It exhibited significant free radical scavenging ability in assays such as DPPH and ABTS.

Table 3: Antioxidant Activity of this compound

AssayIC50 (µg/mL)
DPPH18.33 ± 0.04
ABTS28.23 ± 0.06

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted by Umesha et al. (2009) demonstrated the compound's effectiveness against both Gram-positive and Gram-negative bacteria . The results indicated a promising potential for development into an antimicrobial agent.
  • Anticancer Investigations : Research published in MDPI highlighted the structure-activity relationship of pyrimidine derivatives where methyl substitution significantly enhanced anticancer activity against breast cancer cell lines .
  • Antioxidant Mechanism : The antioxidant activity was attributed to the ability of the compound to donate electrons to free radicals effectively neutralizing them .

Properties

CAS No.

226247-00-3

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylate

InChI

InChI=1S/C7H12N2O2/c1-5-8-4-3-6(9-5)7(10)11-2/h6H,3-4H2,1-2H3,(H,8,9)

InChI Key

DQBNBFWGRZJQLR-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCC(N1)C(=O)OC

Origin of Product

United States

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